

# Cost-Effectiveness of HibTITER Vaccination Programs: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | HibTITER |
| Cat. No.:      | B1179839 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cost-effectiveness of vaccination programs using **HibTITER** (Haemophilus influenzae type b conjugate vaccine, oligosaccharides conjugated to diphtheria CRM197 protein) against other leading alternatives, PedvaxHIB (PRP-OMP, polyribosylribitol phosphate conjugated to *Neisseria meningitidis* outer membrane protein complex) and ActHIB (PRP-T, PRP conjugated to tetanus toxoid). This analysis is based on a synthesis of publicly available data from clinical trials, economic evaluations, and immunological studies.

## Executive Summary

Haemophilus influenzae type b (Hib) conjugate vaccines have been instrumental in the dramatic reduction of invasive Hib diseases, such as meningitis and pneumonia, in children worldwide. Economic evaluations consistently demonstrate that Hib vaccination programs are highly cost-effective and, in many cases, cost-saving. The primary drivers of cost-effectiveness are the incidence of Hib disease and the price of the vaccine. While direct head-to-head cost-effectiveness trials of **HibTITER**, PedvaxHIB, and ActHIB are limited, this guide provides a comparative analysis based on available efficacy, immunogenicity, and economic data to inform research and development decisions.

## Comparative Data on Hib Vaccines

The following tables summarize key quantitative data for **HibTITER** (represented by its conjugate type, HbOC), PedvaxHIB, and ActHIB.

Table 1: Vaccine Characteristics and Efficacy

| Feature             | HibTITER (HbOC)                    | PedvaxHIB (PRP-OMP)                                                            | ActHIB (PRP-T)                     |
|---------------------|------------------------------------|--------------------------------------------------------------------------------|------------------------------------|
| Carrier Protein     | Diphtheria CRM197 Protein          | Neisseria meningitidis OMP                                                     | Tetanus Toxoid                     |
| Primary Series      | 3 doses                            | 2 or 3 doses                                                                   | 3 doses                            |
| Booster Dose        | Recommended                        | Recommended                                                                    | Recommended                        |
| Protective Efficacy | High                               | 93-100% in high-risk populations[1]                                            | High                               |
| Immunogenicity      | Induces protective antibody levels | Induces protective antibody levels after the first dose in some populations[2] | Induces protective antibody levels |

Table 2: Immunogenicity - Antibody Response to Primary Vaccination Series

| Study Population                      | Vaccine                    | Anti-PRP Antibody Levels (Geometric Mean Concentration - GMC)  | Citation |
|---------------------------------------|----------------------------|----------------------------------------------------------------|----------|
| Alaskan Native Infants                | HbOC (similar to HibTITER) | Post-dose 3: Not specified, but lower than PRP-OMP post-dose 2 |          |
| Alaskan Native Infants                | PRP-OMP (PedvaxHIB)        | Post-dose 2: Higher than other vaccines                        |          |
| Taiwanese Infants                     | PRP-OMP (PedvaxHIB)        | Post-dose 2: GMC of 1.88 µg/mL                                 | [3]      |
| American Indian/Alaska Native Infants | PedvaxHIB                  | Post-dose 1 GMC: 0.39 µg/mL                                    | [2]      |

Table 3: Economic Evaluation of Hib Vaccination Programs (General Findings)

| Study Focus                      | Key Findings                                                                              | Influential Parameters                                                         | Citation            |
|----------------------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|---------------------|
| Systematic Review of 27 studies  | Hib vaccination is mostly cost-effective across all income levels.                        | Incidence of Hib disease, vaccine price. <a href="#">[4]</a>                   |                     |
| US Economic Analysis             | Universal Hib vaccination is cost-saving from both direct cost and societal perspectives. | Incidence of Hib disease. <a href="#">[5]</a>                                  |                     |
| Low- and Middle-Income Countries | Hib conjugate vaccine is cost-saving or highly cost-effective.                            | Vaccine prices, risk of meningitis sequelae and mortality. <a href="#">[6]</a> |                     |
| Thailand                         | Hib vaccination is very cost-effective.                                                   | Pneumonia incidence, direct non-medical care costs. <a href="#">[7]</a>        |                     |
| China                            | Hib vaccine is a cost-effective intervention.                                             | Incidence of pneumonia, vaccine cost, incidence of meningitis.                 | <a href="#">[8]</a> |

## Methodologies of Key Experiments

Detailed experimental protocols for the cited studies are extensive. However, this section outlines the general methodologies employed in the evaluation of Hib vaccines.

## Immunogenicity and Efficacy Trials

Clinical trials for Hib vaccines typically follow a randomized, controlled design. Key aspects of the methodology include:

- Study Population: Healthy infants of a specific age range (e.g., 6-12 weeks at first dose).

- Intervention: Administration of the investigational Hib vaccine according to a predefined schedule (e.g., 2, 4, and 6 months of age).
- Comparator: Another licensed Hib vaccine or a placebo (in historical trials).
- Endpoints:
  - Immunogenicity: Measurement of serum anti-PRP (polyribosyribitol phosphate) IgG antibody concentrations at various time points (e.g., pre-vaccination, post-primary series, post-booster). A common threshold for seroprotection is an anti-PRP concentration of  $\geq 0.15 \mu\text{g/mL}$  or  $\geq 1.0 \mu\text{g/mL}$ .
  - Efficacy: Incidence of invasive Hib disease (e.g., meningitis, pneumonia, epiglottitis) in the vaccine group compared to the control group.
- Data Analysis: Geometric mean concentrations (GMCs) of antibodies are calculated, and statistical tests are used to compare the immunogenicity between groups. Efficacy is calculated as the percentage reduction in disease incidence in the vaccinated group.

## Cost-Effectiveness Analysis

Economic evaluations of vaccination programs commonly utilize decision-analytic models, such as decision trees and Markov models, to simulate the health and economic outcomes of vaccination versus no vaccination.

- Model Structure: A cohort of newborns is simulated over their lifetime. The model estimates the probability of developing Hib-related diseases, the associated costs of treatment, and the long-term consequences (e.g., disability, death).
- Input Parameters:
  - Epidemiological Data: Incidence of Hib diseases (meningitis, pneumonia, etc.), case-fatality rates.
  - Vaccine Characteristics: Vaccine efficacy, vaccination coverage rates, number of doses, vaccine price.

- Costs: Vaccine acquisition and administration costs, direct medical costs of treating Hib diseases, indirect costs (e.g., productivity losses).
- Health Outcomes: Quality-adjusted life years (QALYs) gained, disability-adjusted life years (DALYs) averted.
- Analysis: The model calculates the incremental cost-effectiveness ratio (ICER), which represents the additional cost per health outcome gained (e.g., cost per QALY gained). Sensitivity analyses are performed to assess the robustness of the results to changes in key parameters.

## Visualizing Key Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.



[Click to download full resolution via product page](#)

T-cell dependent immune response to Hib conjugate vaccines.



[Click to download full resolution via product page](#)

Typical workflow for a Hib vaccine clinical trial.



[Click to download full resolution via product page](#)

Logical flow of a cost-effectiveness analysis for a vaccination program.

## Conclusion

The introduction of Hib conjugate vaccines, including **HibTITER**, has been a major public health success. Economic evaluations overwhelmingly support the inclusion of Hib vaccines in national immunization programs, demonstrating significant cost-effectiveness and the potential

for cost savings by preventing costly-to-treat diseases. While direct comparative economic data between **HibTITER**, PedvaxHIB, and ActHIB is scarce, the available immunogenicity and efficacy data suggest that all three are highly effective. The choice of vaccine in a given program may depend on various factors, including local epidemiology, program logistics, and vaccine pricing. For drug development professionals, understanding the key drivers of cost-effectiveness—disease incidence and vaccine cost—is crucial for positioning new vaccine candidates in the market. Future research should focus on long-term effectiveness and head-to-head economic comparisons to further refine vaccination strategies.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [merckvaccines.com](http://merckvaccines.com) [merckvaccines.com]
- 2. [Haemophilus influenzae Type b Vaccine Immunogenicity in American Indian/Alaska Native Infants](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 3. [Safety and immunogenicity of a conjugated Haemophilus influenzae type B polysaccharide-Neisseria meningitidis outer membrane protein vaccine](https://pubmed.ncbi.nlm.nih.gov) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 5. [publications.aap.org](https://publications.aap.org) [publications.aap.org]
- 6. [Cost-Effectiveness of Haemophilus influenzae Type b Conjugate Vaccine in Low- and Middle-Income Countries: Regional Analysis and Assessment of Major Determinants](https://pmc.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Economic Evaluation and Budget Impact Analysis of Vaccination against Haemophilus influenzae Type b Infection in Thailand](https://pmc.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [National and provincial impact and cost-effectiveness of Haemophilus influenzae type b conjugate vaccine in China: a modeling analysis](https://pmc.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cost-Effectiveness of HibTITER Vaccination Programs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1179839#cost-effectiveness-analysis-of-hibtitervaccination-programs>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)